5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium
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Overview
Description
5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium is a complex organic compound characterized by the presence of two methoxyphenyl groups and a dithiazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium typically involves the reaction of 4-methoxyphenyl derivatives with dithiazolium salts under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: A related compound with similar structural features but different functional groups.
2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: Another compound with a similar core structure but different substituents.
trans-2-(4-Methoxyphenyl)vinylboronic acid: A compound with a similar vinyl group but different functional groups.
Uniqueness
5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium is unique due to its dithiazolium core and the presence of two methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H18NO2S2+ |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium |
InChI |
InChI=1S/C20H18NO2S2/c1-22-17-9-3-15(4-10-17)7-13-19-21-20(25-24-19)14-8-16-5-11-18(23-2)12-6-16/h3-14H,1-2H3/q+1/b13-7+,14-8? |
InChI Key |
LQXXIZAVFJQXJJ-YVYFZZPWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=[S+]S2)C=CC3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=[S+]S2)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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